Dodecanedioic acid, also known as 1,12-dodecanedioic acid, is a dicarboxylic acid with the formula . It is primarily sourced from the hydrogenation of undecylenic acid or through the oxidation of dodecane. The diisooctyl ester is produced by esterifying dodecanedioic acid with isooctanol, a branched-chain alcohol. This compound falls under the category of alkyl dicarboxylic acid esters.
The synthesis of dodecanedioic acid, diisooctyl ester typically involves an esterification reaction between dodecanedioic acid and isooctanol. The process can be summarized as follows:
The reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the dicarboxylic acid, leading to the formation of an ester bond with the release of water.
The molecular structure of dodecanedioic acid, diisooctyl ester features:
The structural representation can be visualized as follows:
Dodecanedioic acid, diisooctyl ester can participate in various chemical reactions:
These reactions are significant in determining its stability and reactivity in various applications .
The mechanism of action for dodecanedioic acid, diisooctyl ester primarily relates to its function as a lubricant:
Studies have shown that esters like this one exhibit favorable lubricity properties due to their viscosity index and low pour point .
Dodecanedioic acid, diisooctyl ester exhibits several notable physical and chemical properties:
These properties make it suitable for various industrial applications where performance under thermal stress is critical.
Dodecanedioic acid, diisooctyl ester has diverse applications across several industries:
Solid superacid catalysts enable efficient esterification of dodecanedioic acid (DDDA) with isooctanol under continuous-flow conditions. The SO₄²⁻/ZrO₂–TiO₂/La³⁺ system exhibits exceptional performance, achieving >90% ester yield at 200°C within 2 hours. Lanthanum doping stabilizes the sulfated structure, preventing deactivation and allowing five reuse cycles with <5% activity loss [9]. This catalyst operates effectively in fixed-bed reactors, eliminating batch processing limitations and enhancing productivity by 40% compared to homogeneous catalysts [2]. Plasma-modified variants (e.g., RF plasma-treated SO₄²⁻/S₂O₈²⁻/SnO₂-Al₂O₃) further enhance kinetics through surface etching and electron redistribution. These modifications increase oxygen vacancy concentration by 16.4% and acid site density to 142.86 μmol·g⁻¹, significantly accelerating sterically hindered esterifications [7].
Table 1: Performance of Solid Superacid Catalysts in DDDA Esterification
Catalyst Type | Acid Strength (H₀) | Surface Area (m²·g⁻¹) | Optimal Temp. | Ester Yield | Reusability |
---|---|---|---|---|---|
SO₄²⁻/ZrO₂–TiO₂/La³⁺ | < -14.5 | 89.3 | 200°C | >90% | 5 cycles |
PAFR (Pilot-scale) | -9.5 | 102.5 | 115°C | 98% | Trade Secret |
RF-Modified SnO₂-Al₂O₃ | < -14.5 | 104.44 | 180°C | 92.1%* | 5 cycles |
*Yield for sterically hindered analogue; DDDA expected higher [2] [7] [9].
Wild-type Candida tropicalis converts lauric acid (C12) to dodecanedioic acid (DDDA) via ω-oxidation, which is subsequently esterified with isooctanol. Dissolution limitations are overcome using Tween-80 surfactant (1.67% v/v), increasing lauric acid solubility by 13% and methyl laurate by 91%. Bioreactors with controlled substrate feeding strategies (5 g/L methyl laurate) achieve peak DDDA productivity of 0.247 g/g dissolved substrate on day 4 of the bioconversion phase. This biological route utilizes renewable fatty acids, avoiding petrochemical feedstocks [10].
Table 2: Bioconversion Efficiency of Candida tropicalis
Substrate | Concentration | Surfactant Effect | Max. Biomass | DDDA Yield (g/g substrate) |
---|---|---|---|---|
Lauric Acid | 5 g/L | +13% solubility | 3.2 OD₆₀₀ | 0.247 |
Methyl Laurate | 5 g/L | +91% solubility | 4.1 OD₆₀₀ | 0.144 |
Data sourced from Ambarella fruit shell-isolated strain studies [10].
Non-aqueous solvents enhance esterification kinetics by dissolving hydrophobic reactants. Ethanol and methanol facilitate 15–20% higher DDDA conversion rates by reducing mixture viscosity and improving mass transfer. In chromatographic purification, acetonitrile/water/phosphate acid blends efficiently separate diisooctyl ester impurities, while methanol replaces toxic solvents like chloroform in extraction. The dielectric constant (ε) critically influences reactivity: ethanol (ε=24.3) balances polarity better than methanol (ε=32.6), minimizing by-product formation during reflux [1] [8].
Table 3: Solvent Properties and Applications in Esterification
Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Role in Esterification | Advantage |
---|---|---|---|---|
Ethanol | 24.3 | 78 | Co-solvent/Reaction medium | Low toxicity, renewable |
Methanol | 32.6 | 65 | Esterifying agent/Co-solvent | High reactivity, inexpensive |
Acetonitrile | 37.5 | 82 | HPLC mobile phase component | Separation efficiency |
Toluene | 2.4 | 111 | Azeotropic water removal | Hydrophobicity |
In C. tropicalis fermentations, maintaining pH 6.5–7.0 prevents substrate inhibition and maximizes ω-oxidase activity. Fed-batch addition of methyl laurate (1–5 g/L increments) sustains metabolic activity without cytotoxicity. Dissolved oxygen is kept at >30% saturation to support cytochrome P450 monooxygenases involved in diacid synthesis [10].
Molecular distillation under vacuum (0.1–1.0 mmHg) isolates diisooctyl esters at 180–220°C, separating them from unreacted DDDA and monoesters. This technique achieves >98% purity by exploiting boiling point differences without thermal degradation. In continuous processes, wiped-film evaporators handle high-viscosity esters efficiently [1] [3].
Table 4: Vacuum Distillation Parameters for Diisooctyl Ester Purification
Parameter | Optimal Range | Impact on Purity |
---|---|---|
Temperature | 180–220°C | >98% purity at 200°C |
Pressure | 0.1–1.0 mmHg | Prevents decomposition |
Residence Time | < 30 minutes | Minimizes dimerization |
Reaction kinetics exhibit Arrhenius-type dependence: elevating temperature from 100°C to 180°C triples the esterification rate constant (k). However, exceeding 115°C with solid acids like PAFR causes pore collapse. Optimal gradients involve ramping from 80°C to 115°C over 2 hours in fixed-bed reactors, achieving 98% conversion while preserving catalyst integrity [1] [2] [4].
Table 5: Temperature-Dependent Kinetics of Esterification
Temperature (°C) | Rate Constant k (min⁻¹) | Equilibrium Conversion |
---|---|---|
100 | 0.008 | 68% |
115 | 0.021 | 85% |
130 | 0.039 | 92% |
150 | 0.062 | 95% |
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